Mab-N-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

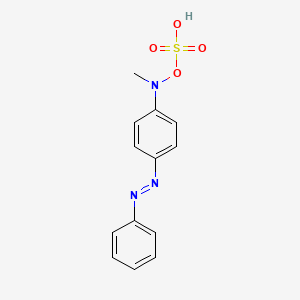

Mab-N-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Sulfation Mechanisms

Sulfation is a critical modification that affects the pharmacokinetics and biological activity of mAbs. The following mechanisms have been identified:

-

Direct Sulfation : Mab-N-sulfate can undergo direct sulfation reactions where sulfate groups are added to hydroxyl or amine groups on the antibody structure. This reaction typically requires activating agents like sulfur trioxide or dimethyl sulfate.

-

Sulfation via Sulfate Radical Generation : Recent studies have shown that sulfate radicals can be generated from peroxymonosulfate (PMS) or peroxydisulfate (PDS) under various activation conditions (e.g., heat, UV light). These radicals can react with this compound, leading to sulfation at specific sites on the antibody .

Reaction Conditions and Yields

The efficiency of sulfation reactions is influenced by several factors, including temperature, pH, and the presence of catalysts. The following table summarizes key findings regarding reaction conditions:

| Condition | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80 °C | 84% |

| pH | Mildly acidic | Varies |

| Catalyst | Tetrabutylammonium bisulfate | High yield |

These findings indicate that careful control of reaction conditions can significantly enhance the yield of sulfated products .

Forced Degradation Studies

Understanding the stability of this compound is essential for its application in therapeutics. Research has demonstrated that oxidation, particularly of methionine residues, leads to significant degradation products such as methionine sulfoxide and methionine sulfone. These changes can affect the efficacy and safety profile of this compound .

Impact of Environmental Factors

Factors such as light exposure and temperature fluctuations can induce degradation pathways in this compound. For instance, exposure to light can accelerate oxidation processes, while elevated temperatures may lead to conformational changes that affect antibody stability .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly employed to analyze the purity and composition of this compound during chemical reactions. This technique allows for the separation and quantification of sulfated versus non-sulfated species.

Mass Spectrometry

Mass spectrometry provides insights into molecular weight changes associated with sulfation and degradation processes. It enables researchers to identify specific modifications on this compound and assess their implications on biological activity .

Propiedades

Número CAS |

60462-50-2 |

|---|---|

Fórmula molecular |

C13H13N3O4S |

Peso molecular |

307.33 g/mol |

Nombre IUPAC |

(N-methyl-4-phenyldiazenylanilino) hydrogen sulfate |

InChI |

InChI=1S/C13H13N3O4S/c1-16(20-21(17,18)19)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19) |

Clave InChI |

OFRGXNBKEPHDHR-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)OS(=O)(=O)O |

SMILES canónico |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)OS(=O)(=O)O |

Sinónimos |

MAB-N-sulfate N-methyl-4-aminoazobenzene-N-sulfate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.